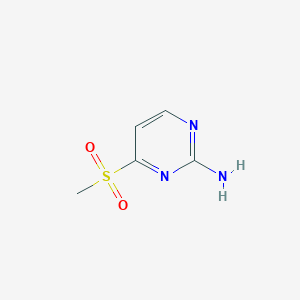

4-Methanesulfonylpyrimidin-2-amine

Description

Contextual Significance within Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry and biology. nih.govnumberanalytics.com Among these, nitrogen-containing heterocycles like pyrimidine (B1678525) are a significant class of compounds in medicinal chemistry. nih.gov Pyrimidine derivatives are known to exhibit a wide range of biological activities, making them attractive targets for research and development. ontosight.airesearchgate.net The introduction of a methanesulfonyl group and an amine group to the pyrimidine ring, as seen in 4-Methanesulfonylpyrimidin-2-amine, creates a molecule with unique electronic and steric properties, influencing its reactivity and potential as a building block in the synthesis of more complex molecules. The sulfonyl group, in particular, can activate the pyrimidine ring, making it more susceptible to certain chemical reactions.

Historical Perspective of Pyrimidine Derivatives in Chemical Science

The history of pyrimidine chemistry dates back to the 19th century, with the first isolation of a pyrimidine derivative, alloxan, in 1818. researchgate.net However, the laboratory synthesis of a pyrimidine was not achieved until 1879. wikipedia.org The true significance of pyrimidines came to light with the discovery of their presence in the fundamental building blocks of life: the nucleobases cytosine, thymine, and uracil, which are components of DNA and RNA. nih.govnumberanalytics.comwikipedia.org This discovery spurred extensive research into the synthesis and properties of a vast array of pyrimidine derivatives. researchgate.net Over the years, this research has led to the development of numerous synthetic methodologies and has revealed the diverse biological activities of these compounds, including their use as antimicrobial, antiviral, and anticancer agents. ontosight.airesearchgate.netnih.gov The ongoing exploration of pyrimidine chemistry continues to yield novel compounds with promising applications. nih.gov

Structural Features and Research Relevance of the Sulfonylpyrimidine Motif

The sulfonylpyrimidine motif is a key structural feature that imparts significant research relevance to compounds like 4-Methanesulfonylpyrimidin-2-amine. The methanesulfonyl group (-SO2CH3) is a strong electron-withdrawing group, which enhances the electrophilic character of the pyrimidine ring. This activation makes the ring more susceptible to nucleophilic aromatic substitution reactions, where the sulfonyl group can act as an excellent leaving group. This reactivity is highly valuable in synthetic organic chemistry, allowing for the introduction of various functional groups onto the pyrimidine core.

Recent research has highlighted the 2-sulfonylpyrimidine motif as a valuable tool in medicinal chemistry, particularly in the design of targeted covalent inhibitors. acs.orgresearchgate.netmtroyal.ca These inhibitors form a stable covalent bond with a specific amino acid residue, often a cysteine, in a target protein. researchgate.net The reactivity of the 2-sulfonylpyrimidine can be finely tuned, allowing for rapid and specific modification of proteins. researchgate.net This has been demonstrated in the development of inhibitors for enzymes like Bruton's tyrosine kinase (BTK), where the 2-sulfonylpyrimidine group serves as an effective "warhead." acs.orgresearchgate.netmtroyal.ca The ability to form stable and selective covalent bonds offers a significant advantage in developing potent and durable therapeutic agents. acs.orgmtroyal.ca

Overview of Current Research Landscape and Future Trajectories for the Compound

The current research landscape for sulfonylpyrimidine derivatives, including 4-Methanesulfonylpyrimidin-2-amine, is dynamic and expanding. A significant area of focus is their application in medicinal chemistry as intermediates for synthesizing biologically active molecules. The ability to utilize these compounds in modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, has broadened their synthetic utility in drug discovery programs.

Bibliometric analyses indicate a growing interest in pyrimidine derivatives as antimicrobial agents, with a substantial number of publications in recent years. ghalib.edu.af This suggests a promising future for compounds like 4-Methanesulfonylpyrimidin-2-amine in the development of new drugs to combat resistant microbes. ghalib.edu.af

Future research is likely to continue exploring the potential of the sulfonylpyrimidine motif in targeted covalent inhibition. acs.orgmtroyal.ca Further investigation into its broader applicability for developing inhibitors with improved pharmacological properties and selectivity across different protein families is anticipated. acs.orgmtroyal.ca The development of new synthetic methods to access a wider variety of substituted sulfonylpyrimidines will also be crucial for expanding their chemical space and exploring their full potential in various scientific disciplines. nih.gov

Data Tables

Table 1: Chemical Identity of 4-Methanesulfonylpyrimidin-2-amine

| Property | Value |

| IUPAC Name | 4-Methanesulfonylpyrimidin-2-amine |

| Molecular Formula | C5H7N3O2S |

| Molecular Weight | 173.19 g/mol |

| CAS Number | 1368103-91-6 |

| SMILES | CS(=O)(=O)c1cc(nc(n1)N) |

Data sourced from ambeed.comuni.lu

Table 2: Related Sulfonylpyrimidine Compounds in Research

| Compound Name | Research Context | Reference |

| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | Used in the preparation of herbicidal derivatives and nonpeptidic endothelin-A receptor antagonists. | chemicalbook.com |

| 4,6-Dichloro-2-methanesulfonylpyrimidine | A reactive intermediate in organic synthesis. | fluorochem.co.uk |

| 1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine | A derivative with potential applications in medicinal chemistry. | bldpharm.combldpharm.com |

| Methyl 2-methanesulfonylpyrimidine-5-carboxylate | An intermediate for synthesizing diverse heterocyclic systems. |

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-11(9,10)4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHBVSHNMNOIBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4-Methanesulfonylpyrimidin-2-amine

Traditional syntheses rely on robust and well-documented chemical reactions, including multi-component strategies, cyclization, nucleophilic substitution, and functional group interconversions. These methods form the bedrock of pyrimidine (B1678525) chemistry.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. For the synthesis of the 2-aminopyrimidine (B69317) scaffold, MCRs offer a direct route. A common strategy involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with guanidine (B92328). researchgate.netthieme-connect.com This approach assembles the core heterocyclic structure in one pot. While not directly reported for 4-Methanesulfonylpyrimidin-2-amine, this principle can be applied by using a β-keto sulfone as the 1,3-dicarbonyl equivalent, which would introduce the required sulfonyl group at the C4 position from the outset.

The most fundamental approach to constructing the pyrimidine ring is through cyclization reactions. The Principal Synthesis involves the reaction of a 1,3-dielectrophilic species with a compound containing an N-C-N fragment, such as guanidine, to form the 2-aminopyrimidine ring. tandfonline.commdpi.com For instance, the cyclocondensation of appropriately substituted 1,3-diketones or ynones with guanidine salts under basic conditions is a widely used method. tandfonline.commdpi.com The reaction proceeds by initial condensation, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring. The choice of the 1,3-dicarbonyl precursor is critical for installing the desired substituent at the 4-position.

Table 1: Representative Cyclization Reactions for 2-Aminopyrimidine Synthesis

| 1,3-Dicarbonyl Precursor | N-C-N Reagent | Base/Conditions | Product Type | Ref |

|---|---|---|---|---|

| β-Diketone | Guanidine Salt | Sodium Isopropoxide / Isopropanol | 4,6-Disubstituted-2-aminopyrimidine | tandfonline.com |

| Acylethynylpyrrole (Ynone) | Guanidine Nitrate | KOH / DMSO | 4-Substituted-2-aminopyrimidine | mdpi.com |

| Chalcone | Guanidine HCl | Ethanol | 4,6-Disubstituted-2-aminopyrimidine | researchgate.net |

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing the 2-amino group or modifying the 4-position of a pre-formed pyrimidine ring. wikipedia.orgmasterorganicchemistry.com This reaction is effective when the pyrimidine ring is activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org

A plausible and widely practiced route involves the displacement of a good leaving group, such as a halide, from the pyrimidine core. For example, a 4-chloropyrimidine (B154816) derivative can react with ammonia (B1221849) or an amine nucleophile to install an amino group at the C4 position. youtube.comyoutube.com In the context of synthesizing 4-Methanesulfonylpyrimidin-2-amine, a key precursor could be formed by reacting 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with ammonia to selectively displace the more reactive C4-chloro group, followed by oxidation of the methylthio group. justia.com The methanesulfonyl group itself is a powerful electron-withdrawing group and an excellent leaving group, which can also be displaced by nucleophiles if reaction conditions are not carefully controlled.

Perhaps the most direct route to 4-Methanesulfonylpyrimidin-2-amine involves the functional group interconversion of a closely related precursor. The oxidation of a thioether (sulfide) to a sulfone is a common and high-yielding transformation. A highly logical precursor to the target compound is 2-amino-4-(methylthio)pyrimidine. This starting material can be oxidized using various oxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA), to yield 4-Methanesulfonylpyrimidin-2-amine. justia.com This strategy is advantageous as it builds upon a readily accessible 2-aminopyrimidine scaffold. The synthesis of the 2-amino-4-(methylthio)pyrimidine precursor itself can be achieved through established pyrimidine chemistry, for example, from thiourea (B124793) and a suitable three-carbon electrophile.

Table 2: Key Functional Group Interconversion

| Starting Material | Reagent(s) | Product | Transformation | Ref |

|---|---|---|---|---|

| 2-Amino-4-(methylthio)pyrimidine | mCPBA | 4-Methanesulfonylpyrimidin-2-amine | Sulfide to Sulfone Oxidation | justia.com |

| 4,6-Dichloro-2-(methylthio)pyrimidine | mCPBA | 4,6-Dichloro-2-(methanesulfonyl)pyrimidine | Sulfide to Sulfone Oxidation | justia.com |

| 2-Methylthio-4,6-dimethoxypyrimidine | Oxidizing Agent | 2-Methanesulfonyl-4,6-dimethoxypyrimidine | Sulfide to Sulfone Oxidation | chemicalbook.comchemicalbook.com |

Novel and Green Synthetic Advancements

Recent progress in organic synthesis has focused on developing more sustainable and efficient methods. Catalytic approaches are at the forefront of these advancements, offering milder reaction conditions and improved atom economy.

The development of catalytic systems, particularly those using earth-abundant and non-toxic metals like iron, has revolutionized heterocyclic synthesis. Iron-catalyzed methods have been developed for the modular synthesis of pyrimidines from simple and readily available starting materials like ketones, aldehydes, or esters with amidines. acs.orgmdpi.com These reactions often proceed via a β-C-H bond functionalization pathway, showcasing high regioselectivity and broad functional group tolerance. acs.org Another innovative approach involves the iron-catalyzed [2+2+2] cycloaddition of alkynenitriles and cyanamides to construct the 2-aminopyrimidine core. nih.gov These catalytic methods represent a significant step towards greener synthesis by reducing waste and avoiding harsh reagents often used in classical cyclocondensations.

Table 3: Catalytic Approaches to Pyrimidine Ring Formation

| Catalyst System | Reactants | Key Features | Ref |

|---|---|---|---|

| Iron(II)-complex / TEMPO | Ketones/Aldehydes + Amidines | Regioselective, β-C-H functionalization, recyclable catalyst | acs.orgmdpi.com |

| FeI2 / iPrPDAI / Zn | Alkynenitriles + Cyanamides | [2+2+2] cycloaddition, forms 2-aminopyrimidines | nih.gov |

| Iron-Arylazo Pincer Complex | Alcohols + Alkynes + Amidines | Aerobic conditions, dehydrogenative functionalization | acs.org |

Sustainable Synthetic Protocols

The drive towards environmentally benign chemical manufacturing has spurred the development of sustainable protocols applicable to the synthesis of 4-methanesulfonylpyrimidin-2-amine and its precursors. These methods prioritize the reduction of hazardous waste, energy consumption, and the use of non-toxic, renewable materials.

A key strategy involves the use of eco-friendly solvents or solvent-free conditions. Water-mediated synthesis, for instance, offers a green alternative for the formation of 2-aminopyrimidine structures, minimizing the reliance on volatile organic compounds dntb.gov.ua. Another approach is the use of biodegradable and reusable heterogeneous catalysts. Chitosan, a natural polymer, has been identified as an effective, renewable catalyst for synthesizing 2-aminopyrimidine derivatives under mild, solvent-free conditions, providing a straightforward and eco-friendly pathway rsc.orgrsc.org.

Furthermore, energy efficiency is addressed through the application of alternative energy sources. Ultrasound-assisted synthesis has been shown to significantly reduce reaction times (e.g., to as little as 30 minutes) and promote high yields for 2-aminopyrimidine and barbituric acid derivatives under mild conditions compared to conventional heating methods sci-hub.se. In the context of creating the sulfone moiety, traditional oxidation methods can be replaced with greener oxidants like hydrogen peroxide, often in the presence of a catalyst, which yields water as the primary byproduct nih.gov. The development of pincer-supported nickel(II) complexes for the dehydrogenative annulation of alcohols to form pyrimidines represents another advance, creating complex molecules with only water and hydrogen as byproducts acs.org.

Flow Chemistry Applications

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of pharmaceutical intermediates, offering enhanced safety, reproducibility, and scalability. These advantages are particularly relevant for the multi-step synthesis of 4-methanesulfonylpyrimidin-2-amine.

A notable application is the "Catch-React-Release" strategy for the synthesis of 2-aminopyrimidines. durham.ac.uknih.gov In this method, a precursor is first captured on a solid support (a monolith or resin) within a flow reactor column. Subsequently, reagents are flowed through the column to perform chemical transformations on the bound substrate. Finally, a nucleophile is introduced in the flow stream to cleave the product from the support, which is then collected. researchgate.netacs.org This technique streamlines multi-step sequences by eliminating the need for manual workup and purification between steps. figshare.com

Flow reactors provide superior control over reaction parameters. The oxidation of a thioether precursor to the target sulfone, for instance, is often an exothermic process. In a flow system, the high surface-area-to-volume ratio of the reactor allows for efficient heat dissipation, preventing thermal runaways and improving the safety profile of the reaction. google.com Similarly, the handling of hazardous reagents that may be used in precursor synthesis, such as phosphorus oxychloride, is rendered safer within a closed and contained flow system. The precise control of residence time and temperature can also lead to higher yields and purities compared to traditional batch processing. researchgate.net

Synthesis of Key Precursors and Intermediates

The synthesis of 4-methanesulfonylpyrimidin-2-amine relies on the strategic assembly of key precursors. A common and logical pathway involves the initial construction of a substituted pyrimidine ring followed by functional group interconversions.

One plausible route begins with a commercially available starting material like 4-chloro-2-(methylthio)pyrimidine. This intermediate can undergo a nucleophilic aromatic substitution (SNAr) reaction with an amine source, such as ammonia or a protected amine, to introduce the 2-amino group. The subsequent and crucial step is the oxidation of the methylthioether at the 4-position to the corresponding methanesulfonyl group. This transformation is reliably achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), oxone, or hydrogen peroxide. nih.govacs.orgmdpi.com

An alternative approach involves introducing the sulfone moiety first. Arylation of 1H-benzo[d]imidazole with 4-chloro-2-(methylthio)pyrimidine, followed by oxidation with oxone, yields a key 2-(methylsulfonyl)pyrimidine (B77071) intermediate. mdpi.com This sulfonyl group, being an excellent leaving group, can then be displaced by an amine.

A third route builds the molecule from simpler acyclic precursors. For example, 2-aminopyrimidine cores can be formed via the cyclization of guanidine with 1,3-dicarbonyl compounds. sci-hub.se To achieve the desired substitution pattern, a precursor such as 2-amino-4-hydroxypyrimidine would be synthesized. The hydroxyl group can then be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com This creates the key intermediate 2-amino-4-chloropyrimidine . nih.gov From here, the 4-chloro substituent is displaced by a thiomethoxide source (e.g., sodium thiomethoxide) to yield 2-amino-4-(methylthio)pyrimidine, which is then oxidized as described previously to afford the final product.

Mechanistic Studies of Synthetic Transformations

Elucidation of Reaction Mechanisms

The core transformations in the synthesis of 4-methanesulfonylpyrimidin-2-amine—namely, the introduction of the amino group and the thioether precursor—are governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. nih.gov The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activates it towards attack by nucleophiles.

The classical SNAr mechanism is a two-step process. nih.govresearchgate.net

Addition Step: The nucleophile (e.g., an amine or thiolate) attacks the electron-deficient carbon atom bearing the leaving group (e.g., a chloro or sulfonyl group). This forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. masterorganicchemistry.com

Elimination Step: The leaving group departs, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

Recent computational and kinetic isotope effect studies have provided evidence that some SNAr reactions, particularly on highly activated heteroaromatic rings like pyrimidine, may not proceed via a stable Meisenheimer intermediate. Instead, they can occur through a concerted mechanism (cSNAr), where the bond-forming and bond-breaking events happen in a single transition state. harvard.edustrath.ac.uk Whether the mechanism is stepwise or concerted can depend on the specific nucleophile, leaving group, and solvent used.

The methylsulfonyl group (-SO₂CH₃) itself is a strong electron-withdrawing group, which further activates the pyrimidine ring for subsequent nucleophilic attacks. It is also an excellent leaving group, with reactivity comparable to that of a chloride on the pyrimidine ring, allowing for its displacement in certain synthetic strategies. mdpi.comrsc.org

Kinetics of Pyrimidine Formation Reactions

The rate of the SNAr reactions central to forming 4-methanesulfonylpyrimidin-2-amine is influenced by several key factors. These reactions typically follow second-order kinetics, being first-order with respect to both the pyrimidine substrate and the nucleophile.

The primary factors affecting the reaction kinetics are:

Leaving Group: A surprising feature of the SNAr mechanism is the effect of the leaving group. Because the initial nucleophilic attack is usually the rate-determining step, the strength of the carbon-leaving group bond is less critical than in SN1 or SN2 reactions. In fact, the rate order is often F > Cl > Br > I. The high electronegativity of fluorine powerfully polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack, thus accelerating the rate-limiting first step. masterorganicchemistry.com The methylsulfonyl group (-SO₂CH₃) is also a highly effective leaving group, with studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) showing its reactivity is comparable to the chloro groups on the same ring. rsc.org

Ring Activation: The presence of electron-withdrawing groups (like the ring nitrogens and the sulfonyl group) is essential. They stabilize the negative charge of the Meisenheimer complex or the concerted transition state, thereby lowering the activation energy and increasing the reaction rate. nih.gov

Nucleophile: The strength and nature of the nucleophile are critical. More potent nucleophiles will generally react faster. Kinetic studies often employ Brønsted-type plots (log of the rate constant vs. the pKₐ of the conjugate acid of the nucleophile) to probe the mechanism. A linear correlation across a series of similar nucleophiles can provide insight into the transition state of the rate-determining step. nih.govresearchgate.net

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are typically used for SNAr reactions as they can solvate the cation of the nucleophile salt without strongly solvating and deactivating the anion, thus enhancing its nucleophilicity.

Chemical Compounds Mentioned

Derivatization Strategies and Analogue Synthesis

Chemical Modification of the Amine Functionality

The primary amino group at the 2-position of the pyrimidine (B1678525) ring is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents through acylation, alkylation, sulfonylation, and condensation reactions. These modifications are fundamental in exploring the structure-activity relationships of novel pyrimidine-based compounds.

Acylation Reactions

N-acylation of the 2-amino group is a common strategy to introduce amide functionalities. This transformation can be readily achieved using standard acylating agents such as acyl chlorides or acid anhydrides. lumenlearning.comlibretexts.org The reaction typically proceeds in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride or carboxylic acid byproduct generated during the reaction. google.comreddit.com The resulting N-acylated products often exhibit altered solubility and electronic properties compared to the parent amine. The choice of the acylating agent allows for the introduction of a wide range of groups, from simple alkyl chains to complex aromatic and heterocyclic moieties. researchgate.netchemguide.co.uk

| Acylating Agent | Product Name |

| Acetyl chloride | N-(4-methanesulfonylpyrimidin-2-yl)acetamide |

| Benzoyl chloride | N-(4-methanesulfonylpyrimidin-2-yl)benzamide |

| Acetic anhydride (B1165640) | N-(4-methanesulfonylpyrimidin-2-yl)acetamide |

| Propionic anhydride | N-(4-methanesulfonylpyrimidin-2-yl)propanamide |

Alkylation Strategies

Alkylation of the 2-amino group introduces alkyl or arylalkyl substituents, which can significantly impact the steric and lipophilic properties of the molecule. Direct N-alkylation using alkyl halides is a common approach. nih.gov However, this reaction can be challenging due to the potential for multiple alkylations (leading to secondary and tertiary amines) and competing alkylation at the pyrimidine ring nitrogen atoms, which can also be nucleophilic. researchgate.net To achieve selective mono-alkylation, careful control of reaction conditions, such as the stoichiometry of the reactants and the choice of base and solvent, is crucial. psu.edu Alternative strategies, such as reductive amination with aldehydes or ketones, can offer a more controlled route to mono-alkylated products.

| Alkylating Agent | Base/Conditions | Product Name |

| Methyl iodide | K₂CO₃, DMF | N-methyl-4-methanesulfonylpyrimidin-2-amine |

| Benzyl bromide | NaH, THF | N-benzyl-4-methanesulfonylpyrimidin-2-amine |

| Ethyl bromoacetate | Cs₂CO₃, MeCN | Ethyl 2-((4-methanesulfonylpyrimidin-2-yl)amino)acetate |

Sulfonylation Reactions

The reaction of the 2-amino group with sulfonyl chlorides provides access to sulfonamide derivatives. This functional group is a key feature in many therapeutic agents. The synthesis is typically carried out by treating 4-methanesulfonylpyrimidin-2-amine with an appropriate sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base like pyridine or triethylamine. organic-chemistry.orgnih.gov The resulting sulfonamides are generally stable compounds and the electronic properties of the molecule can be fine-tuned by the choice of the R-group on the sulfonyl moiety.

| Sulfonylating Agent | Product Name |

| Methanesulfonyl chloride | N-(4-methanesulfonylpyrimidin-2-yl)methanesulfonamide |

| p-Toluenesulfonyl chloride | N-(4-methanesulfonylpyrimidin-2-yl)-4-methylbenzenesulfonamide |

| Benzenesulfonyl chloride | N-(4-methanesulfonylpyrimidin-2-yl)benzenesulfonamide |

Condensation Reactions

Condensation of the primary amine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. wikipedia.org This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, followed by the elimination of water. pressbooks.publibretexts.org The reaction is reversible, and the equilibrium can be driven towards the product by removing water from the reaction mixture, for instance, by azeotropic distillation or the use of dehydrating agents like molecular sieves. wikipedia.org The pH of the reaction medium is a critical parameter; it must be acidic enough to protonate the hydroxyl group of the hemiaminal to facilitate its departure as water, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. libretexts.orglibretexts.org

| Carbonyl Compound | Product Name |

| Benzaldehyde | (E)-N-benzylidene-4-methanesulfonylpyrimidin-2-amine |

| Acetone | N-(4-methanesulfonylpyrimidin-2-yl)propan-2-imine |

| Cyclohexanone | N-(4-methanesulfonylpyrimidin-2-yl)cyclohexan-1-imine |

Structural Diversification on the Pyrimidine Ring System

Beyond modifications of the amino group, the pyrimidine ring itself offers opportunities for structural diversification, particularly through substitution reactions at its carbon atoms.

Substitutions at the Pyrimidine C-positions

The methanesulfonyl group at the C4-position is a potent electron-withdrawing group, which activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr). This makes it an excellent leaving group that can be displaced by a variety of nucleophiles. nih.gov For instance, reaction with amines, alkoxides, or thiolates can introduce new functionalities at the C4-position, leading to a diverse array of 2,4-disubstituted pyrimidine analogues.

Furthermore, modern cross-coupling reactions provide powerful tools for C-C and C-N bond formation at the pyrimidine core. For example, the methanesulfonyl group can participate in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of aryl or heteroaryl groups. While the C5 and C6 positions are generally less reactive towards nucleophilic attack, they can be functionalized using various methods, including metal-catalyzed C-H activation or by starting from pre-functionalized pyrimidine precursors. nih.govnih.gov For instance, a halogen atom can be introduced at the C5-position, which can then serve as a handle for subsequent cross-coupling reactions.

| Position | Reaction Type | Reagent/Catalyst | Resulting Substituent |

| C4 | SNAr | Aniline | -NHPh |

| C4 | SNAr | Sodium methoxide | -OCH₃ |

| C4 | SNAr | Benzylamine | -NHCH₂Ph |

| C5 | Halogenation | N-Bromosuccinimide (NBS) | -Br |

| C5 (from 5-bromo precursor) | Suzuki Coupling | Phenylboronic acid / Pd catalyst | -Ph |

Incorporation of Fused Ring Systems

The 4-methanesulfonyl group in 4-methanesulfonylpyrimidin-2-amine is an excellent leaving group, a feature that is extensively exploited in the construction of fused pyrimidine ring systems. This reactivity facilitates intramolecular and intermolecular cyclization reactions, leading to the formation of bicyclic and polycyclic heteroaromatic compounds. The general strategy involves the substitution of the methanesulfonyl group by a nucleophile, which is part of a chain that can subsequently cyclize onto the pyrimidine ring, or a reaction with a bifunctional reagent that leads to the annulation of a new ring.

Key fused pyrimidine systems that can be synthesized from pyrimidine precursors include:

Thieno[2,3-d]pyrimidines: These compounds are of significant interest and can be synthesized through various routes. One common method involves the reaction of a 2-aminothiophene-3-carbonitrile (B183302) with a suitable pyrimidine precursor. scispace.com Alternatively, starting from a functionalized pyrimidine, a Gewald reaction followed by Dimroth rearrangement can yield thieno[2,3-d]pyrimidine (B153573) derivatives. figshare.com The 4-methanesulfonyl group can be displaced by a sulfur nucleophile, initiating a sequence of reactions to form the fused thiophene (B33073) ring. The synthesis of novel thieno[2,3-d]pyrimidine derivatives has been explored for various applications. figshare.comacs.orgrsc.org

Pyrido[2,3-d]pyrimidines: This class of fused heterocycles is present in a number of biologically active molecules. mdpi.com Synthesis strategies often involve the condensation of 6-aminouracil (B15529) derivatives or the cyclization of functionalized aminonicotinonitriles. acs.orgscispace.comnih.gov Starting with 4-methanesulfonylpyrimidin-2-amine, a potential route could involve reaction with a three-carbon synthon that cyclizes to form the pyridine ring fused to the pyrimidine core. Libraries of pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been successfully synthesized and evaluated for biological activity. acs.org

Pyrimido[4,5-b]indoles: These tricyclic systems are another important class of fused heterocycles. mdpi.com Synthetic approaches often involve the construction of the indole (B1671886) ring onto the pyrimidine or vice versa. A common method is the nucleophilic displacement of a 4-chloro substituent on a pyrimido[4,5-b]indole core. mdpi.com For a 4-methanesulfonylpyrimidin-2-amine starting material, a Fischer indole synthesis approach with a suitably substituted hydrazine (B178648) could be envisioned, or a palladium-catalyzed intramolecular arylation of a pre-functionalized pyrimidine. ekb.eg Multi-component reactions have also been developed for the efficient synthesis of pyrimido[4,5-b]quinoline and indenopyrido[2,3-d]pyrimidine derivatives. nih.govacs.org

The following table summarizes representative fused ring systems and the general synthetic strategies that can be adapted for their synthesis from 4-methanesulfonylpyrimidin-2-amine.

| Fused Ring System | General Synthetic Approach | Key Features |

| Thieno[2,3-d]pyrimidine | Reaction with a sulfur-containing nucleophile followed by cyclization (e.g., Gewald reaction conditions). | Bioisosteres of purines with diverse biological activities. rsc.org |

| Pyrido[2,3-d]pyrimidine (B1209978) | Condensation with a 1,3-dicarbonyl equivalent or a functionalized enamine to form the pyridine ring. | Scaffold for kinase inhibitors and other therapeutic agents. mdpi.comwjarr.com |

| Pyrimido[4,5-b]indole | Fischer indole synthesis with a hydrazine derivative or transition-metal-catalyzed intramolecular cyclization. | Core of microtubule depolymerizing agents. mdpi.com |

Synthesis of Chiral Analogues

The introduction of chirality into molecules derived from 4-methanesulfonylpyrimidin-2-amine is a critical step for exploring their interactions with biological systems, which are themselves chiral. Several strategies can be employed to synthesize enantiomerically pure or enriched analogues.

One of the most direct methods is the use of chiral building blocks . This involves reacting the achiral 4-methanesulfonylpyrimidin-2-amine with a chiral reagent, where the chirality is preserved in the final product. For example, chiral amines, alcohols, or other nucleophiles can be used to displace the methanesulfonyl group, thereby introducing a stereocenter. The synthesis of chiral amines from natural amino acids provides a rich source of such building blocks. sigmaaldrich.commdpi.com

Asymmetric catalysis offers a more sophisticated approach, where a chiral catalyst is used to control the stereochemical outcome of a reaction. For instance, a chiral phosphoric acid can catalyze the enantioselective [4+2] cycloaddition to form chiral fused pyrimidines. rsc.org Similarly, asymmetric transfer hydrogenation of prochiral pyrimidine derivatives using a chiral transition metal catalyst can produce optically active secondary alcohols. mdpi.com

Enzymatic reactions or bioreductions present a green and highly selective alternative. Microorganisms or isolated enzymes can perform stereoselective transformations, such as the reduction of a ketone group on a pyrimidine derivative to a chiral alcohol. mdpi.com

A summary of these approaches is provided in the table below.

| Strategy | Description | Example Application |

| Chiral Building Blocks | Incorporation of an enantiomerically pure fragment into the molecule. | Reaction of 4-methanesulfonylpyrimidin-2-amine with a chiral amino alcohol. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Rhodium-catalyzed asymmetric hydrogenation of a pyrimidine-derived alkene. mdpi.com |

| Enzymatic Resolution/Bioreduction | Use of enzymes or whole-cell systems to selectively produce one enantiomer. | Microbial reduction of a ketone-containing pyrimidine derivative. mdpi.com |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. mdpi.com |

Combinatorial and Parallel Synthesis Approaches for Library Generation

To efficiently explore the chemical space around the 4-methanesulfonylpyrimidin-2-amine scaffold, combinatorial and parallel synthesis techniques are invaluable. These approaches allow for the rapid generation of large, diverse libraries of related compounds for high-throughput screening. scispace.comrsc.org

Solution-phase parallel synthesis is a widely used method where reactions are carried out in an array of separate reaction vessels, often in 24- or 96-well plates. mdpi.comacs.org This technique allows for the systematic variation of different substituents on the core scaffold. For example, a library of amides can be generated by reacting a carboxylic acid-functionalized pyrimidine derivative with a diverse set of amines in parallel. mdpi.com Automated liquid handlers can be used for reagent dispensing, and purification can be streamlined using parallel chromatography systems. figshare.comacs.org

Solid-phase synthesis offers advantages in terms of ease of purification, as excess reagents and by-products can be washed away from the resin-bound product. The 4-methanesulfonylpyrimidin-2-amine core could be anchored to a solid support, followed by a series of diversification reactions. After the final step, the desired compounds are cleaved from the resin. This method has been successfully applied to generate libraries of various heterocyclic compounds, including diamine analogues and thiazolo[4,5-d]pyrimidines. rsc.orgnih.gov

High-throughput synthesis methods have been successfully employed for the generation of various pyrimidine-based libraries, demonstrating the feasibility of applying these techniques to the 4-methanesulfonylpyrimidin-2-amine scaffold. scispace.comnih.gov

| Approach | Description | Advantages |

| Solution-Phase Parallel Synthesis | Reactions are performed in parallel in solution, typically in multi-well plates. | Well-established reaction chemistry can be used; easier reaction monitoring. figshare.comacs.org |

| Solid-Phase Synthesis | The core scaffold is attached to a solid support, and reactions are carried out, followed by cleavage. | Simplified purification; potential for automation. rsc.orgnih.gov |

| Library from Libraries | A primary library is synthesized and then used as a substrate for further parallel reactions to create a larger, more complex library. scispace.com | Rapid expansion of structural diversity. |

Structure Activity Relationship Sar Studies

Design Principles for Investigating Structural Influence on Biological Activity

The exploration of the SAR of 4-methanesulfonylpyrimidin-2-amine and its analogs is guided by systematic design principles. The primary goal is to understand how altering different parts of the molecule—the sulfonyl group, the amine substituent, and the pyrimidine (B1678525) ring itself—affects its interaction with biological targets. mdpi.com This involves the synthesis of a series of derivatives where one part of the molecule is systematically changed while keeping the others constant. mdpi.com

A common strategy involves creating a library of compounds with diverse substituents at key positions. acs.org For instance, researchers might introduce various alkyl or aryl groups to the amine, or replace the methanesulfonyl group with other electron-withdrawing or electron-donating groups. acs.orgnih.gov The biological activity of each new compound is then tested, and the results are correlated with the specific structural changes made. This allows for the identification of key structural features that are either essential for or detrimental to the desired biological effect. nih.gov

Correlation of Molecular Features with Specific Biological Interactions (In Vitro/Mechanistic)

The biological activity of 4-methanesulfonylpyrimidin-2-amine derivatives is intricately linked to their molecular features. In vitro and mechanistic studies have provided valuable insights into how specific modifications impact their interactions with biological targets.

Impact of Sulfonyl Group Modifications

The sulfonyl group at the 4-position of the pyrimidine ring plays a crucial role in the reactivity and biological activity of these compounds. Studies have shown that the sulfonyl group is a superior leaving group compared to others like halo or methylthio groups, which can enhance the molecule's ability to form covalent bonds with target proteins. acs.org

The nature of the substituent on the sulfonyl group also has a significant impact. For example, modifying the sulfonyl group can alter the electronic properties of the pyrimidine ring, which in turn can influence binding affinity to target enzymes. Research on related pyrimidine sulfonyl methanone (B1245722) derivatives has shown that modifications to the sulfonyl portion can lead to a spectrum of biological activities, though in some cases, these modifications diminished the bioactivity compared to the parent compound. nih.govresearchgate.net

| Modification | Impact on Activity | Reference |

| Replacement of sulfonyl with halo or methylthio groups | Decreased reactivity | acs.org |

| Sulfoxidation of pyrimidine sulfonothioates | Varied, sometimes diminished, biological activity | nih.govresearchgate.net |

Role of the Amine Substituent

The amine group at the 2-position of the pyrimidine ring is another critical determinant of biological activity. Its ability to act as a hydrogen bond donor and acceptor allows for specific interactions with biological targets. ijsat.org The nature of the substituents on the amine can significantly influence the compound's potency and selectivity.

SAR studies have revealed that both the steric and electronic properties of the substituents at the 2-position are important. nih.gov For instance, the introduction of a dimethylamino group at the 2-position of a pyrimidine ring has been shown to lead to good fungicidal activity in some compounds. sioc-journal.cn In other studies, the presence of a tertiary amine in a substituent at the 2-position resulted in increased inhibitory activity against certain enzymes. nih.gov The position of the amine group itself and the nature of its substituents have been shown to influence antifungal activities. bohrium.com

| Amine Substituent Modification | Observed Effect | Reference |

| Introduction of a dimethylamino group | Good fungicidal activity | sioc-journal.cn |

| Presence of a tertiary amine | Increased enzyme inhibition | nih.gov |

| Varied amine substituents | Influence on antifungal activity | bohrium.com |

Effects of Pyrimidine Ring Substitution Patterns

The substitution pattern on the pyrimidine ring itself is a key factor in determining the biological profile of these compounds. The electron-deficient nature of the pyrimidine ring, due to its nitrogen atoms, allows for specific interactions with biological targets through hydrogen bonding and other non-covalent interactions. semanticscholar.org The type and position of substituents can fine-tune these interactions and, consequently, the biological activity. ijnrd.org

For example, the introduction of electron-withdrawing groups, such as nitro or trifluoromethyl groups, at the 5-position of the pyrimidine ring can drastically increase the reaction rate in certain contexts. acs.org Conversely, the presence of a methyl group at the 5-position has been observed to diminish fungicidal activity in some pyrimidine derivatives. sioc-journal.cn Studies on 2,4-disubstituted pyrimidines have shown that the steric and electronic properties of substituents at both the C-2 and C-4 positions are sensitive for cholinesterase inhibition activity. nih.gov

| Pyrimidine Ring Substitution | Effect on Biological Activity | Reference |

| Electron-withdrawing group at C-5 | Increased reaction rate | acs.org |

| Methyl group at C-5 | Diminished fungicidal activity | sioc-journal.cn |

| Substituents at C-2 and C-4 | Sensitive for cholinesterase inhibition | nih.gov |

Pharmacophore Modeling and Identification

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. mdpi.com For pyrimidine derivatives, pharmacophore models have been developed to understand their interactions with various biological targets, such as kinases and other enzymes. mdpi.comnih.gov

A typical pharmacophore model for a pyrimidine-based inhibitor might include features like hydrogen bond acceptors (from the pyrimidine nitrogens), hydrogen bond donors (from the amine group), and hydrophobic or aromatic regions corresponding to other substituents. nih.govsemanticscholar.org For instance, a pharmacophore model for EGFR inhibitors based on a 2,4-disubstituted-pyrimidine scaffold identified two hydrogen bond acceptors and two aromatic ring features as crucial for activity. nih.gov These models serve as valuable tools for virtual screening of compound libraries to identify new potential inhibitors and for designing novel derivatives with improved potency and selectivity. semanticscholar.orgnih.gov

Computational and Data-Driven SAR Analysis

In addition to traditional SAR studies, computational and data-driven approaches are increasingly being used to analyze the structure-activity relationships of pyrimidine derivatives. mdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling, for example, aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

These models use calculated molecular descriptors to represent the structural features of the molecules. mdpi.com Machine learning algorithms, such as multiple linear regression and artificial neural networks, are then employed to develop predictive models. tandfonline.comresearchgate.net For instance, a QSAR study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors successfully developed a robust model for predicting inhibitory potency. tandfonline.com These computational approaches can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and by providing insights into the molecular features that are most important for the desired biological effect. mdpi.comrsc.org

Molecular Mechanisms and Biological Interactions in Vitro and Pre Clinical Studies

Target Identification and Validation Approaches

The identification of molecular targets for compounds incorporating the 4-methanesulfonylpyrimidin-2-amine framework often involves screening against panels of enzymes and receptors to determine their primary mechanisms of action.

Kinase Inhibition The pyrimidin-2-amine motif is a privileged scaffold in the design of protein kinase inhibitors. nih.gov This is because the arrangement of nitrogen atoms and the exocyclic amino group is ideal for forming specific hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved feature across the kinome. nih.govnih.govresearchgate.net Consequently, numerous derivatives have been investigated as inhibitors of various kinases.

Studies on compounds incorporating the aminopyrimidine core have identified potent inhibitory activity against several kinase families, including:

Cyclin-Dependent Kinases (CDKs): Derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been developed as potent CDK2 inhibitors. nih.gov Similarly, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives are effective inhibitors of CDK4 and CDK6. acs.org Aberrant activity of these kinases is a hallmark of many cancers, making them key therapeutic targets. nih.gov

Polo-Like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is another cancer-related target. Novel inhibitors with an aminopyrimidine core have demonstrated high potency against this serine/threonine kinase. nih.gov

Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2): Systematic screening of hinge-binding chemotypes identified 2-amino-pyrimidine derivatives as potent inhibitors of CAMKK2. nih.gov

Other Kinases: The pyrimidine (B1678525) scaffold is versatile and has been successfully employed to create inhibitors for a wide range of other kinases, including Aurora B kinase (AURKB), Janus kinase 2 (JAK2), and Focal Adhesion Kinase (FAK). nih.govescholarship.org

Cyclooxygenase (COX) Inhibition The 4-methylsulfonylphenyl moiety is a critical pharmacophore for achieving selective inhibition of cyclooxygenase-2 (COX-2) over its isoform, COX-1. nih.govnih.gov COX-2 is an enzyme that plays a major role in prostaglandin (B15479496) biosynthesis in inflammatory cells, and its inhibition is a key strategy for treating inflammation and certain cancers. brieflands.com Numerous studies have focused on designing derivatives that contain this sulfonyl group to exploit the structural differences between the two COX isoforms. nih.govnih.gov The introduction of this group into various molecular frameworks consistently leads to compounds with preferential, and often potent, COX-2 inhibitory activity. nih.gov

Beyond enzyme inhibition, heterocyclic structures related to pyrimidin-2-amine have been assessed for their ability to bind to various G-protein coupled receptors (GPCRs). The standard method for these investigations is the competitive radioligand binding assay. nih.gov In this technique, the affinity of a test compound is determined by measuring its ability to displace a known, radioactively labeled ligand from its receptor target. diva-portal.org The resulting data are used to calculate the inhibition constant (Kᵢ), a measure of the compound's binding affinity. nih.gov

While direct receptor binding data for 4-methanesulfonylpyrimidin-2-amine itself is limited, derivatives of related scaffolds have been shown to possess affinity for:

Adenosine (B11128) Receptors: Derivatives of 2-amino-4,6-diarylpyrimidine-5-carbonitriles have been evaluated for their binding affinity at the four human adenosine receptor subtypes (A₁, A₂ₐ, A₂ᵦ, and A₃). diva-portal.org

Serotonin (B10506) Receptors: Arylsulfonamide derivatives of cyclic arylguanidines, which share some structural similarities, have been tested for their affinity towards the 5-HT₆ serotonin receptor. mdpi.com

These studies highlight the potential for molecules containing the aminopyrimidine core to interact with receptor targets, although this is a less explored area compared to kinase inhibition.

Ligand-Protein Interaction Analysis

Understanding how these compounds bind to their targets at an atomic level is crucial for rational drug design and optimization.

The potency of enzyme inhibition or receptor binding is quantified by values such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The following tables summarize the binding affinities for representative derivatives containing the pyrimidin-2-amine or 4-methylsulfonylphenyl motifs against their respective targets. It is important to note that these values correspond to larger, more complex molecules that incorporate these scaffolds, not the standalone 4-methanesulfonylpyrimidin-2-amine compound.

| Compound Class/Derivative | Target Kinase | Binding Affinity (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (Cmpd 15) | CDK2 | Kᵢ = 0.005 µM | nih.gov |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Cmpd 78) | CDK4 | Kᵢ = 1 nM | acs.org |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Cmpd 78) | CDK6 | Kᵢ = 34 nM | acs.org |

| Pyrimidin-2-amine derivative (Cmpd 8h) | PLK4 | IC₅₀ = 0.0067 µM | nih.gov |

| 2-Anilino-pyrimidine derivative (Cmpd 62) | CAMKK2 | IC₅₀ = 51 nM | nih.gov |

| Multi-kinase inhibitor (Cmpd B5) | EGFR | IC₅₀ = 0.23 nmol/L | d-nb.info |

| Multi-kinase inhibitor (Cmpd B5) | VEGFR2 | IC₅₀ = 0.44 µmol/L | d-nb.info |

| Compound Class/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 2,3-diaryl-1,3-thiazolidine-4-one (Cmpd 27) | 4.98 | 0.06 | 83 | nih.gov |

| 1,3,4-Oxadiazole derivative | >25 | 0.077 | >324 | nih.gov |

| Pyrazoline derivative (Cmpd 23) | 48.05 | 0.35 | 137.3 | mdpi.com |

| 1,2,4-Triazole (B32235) derivative (Cmpd 6) | 13.5 | 0.04 | 337.5 | brieflands.com |

| 4-Methylsulfonylphenyl derivative (Cmpd 4) | >100 | 0.81 | 124 | nih.gov |

| 4-Methylsulfonylphenyl derivative (Cmpd 6b) | >100 | 0.76 | 131 | nih.gov |

Mechanism of Kinase Inhibition The inhibitory mechanism of 2-aminopyrimidine (B69317) derivatives against protein kinases is well-characterized. These compounds act as ATP-competitive inhibitors by targeting the highly conserved ATP-binding site. The potency of these inhibitors relies on their ability to form one or more hydrogen bonds with the kinase hinge region, which connects the N- and C-terminal lobes of the enzyme. researchgate.net Specifically, the pyrimidin-2-amine scaffold typically forms a bidentate hydrogen bond pattern: one bond forms between a ring nitrogen (N1) and a backbone NH group of a hinge residue (e.g., Val101 in CDK4), while a second bond forms between the exocyclic 2-amino group and the backbone carbonyl oxygen of the same residue. acs.org This interaction mimics the binding of the adenine (B156593) base of ATP and effectively anchors the inhibitor within the active site, preventing the binding and phosphorylation of protein substrates. nih.govacs.org

Mechanism of COX-2 Inhibition The selectivity of inhibitors bearing the 4-methanesulfonylphenyl group is based on a key structural difference between COX-1 and COX-2. nih.gov The active site of COX-2 contains a secondary, hydrophobic side pocket that is not present in COX-1 due to a single amino acid difference (Val523 in COX-2 versus the bulkier Ile523 in COX-1). The methanesulfonyl (SO₂CH₃) group of the inhibitor is able to fit snugly into this side pocket, forming favorable interactions that significantly increase its binding affinity for COX-2. nih.gov This steric occlusion prevents the same molecule from binding effectively to the narrower COX-1 active site, thus conferring isoform selectivity. nih.gov

Cellular Pathway Modulation Studies (in vitro)

The inhibition of specific enzyme targets by these compounds leads to predictable downstream effects on cellular signaling pathways, which have been validated in various in vitro models.

Modulation of Cell Cycle and Apoptosis: Inhibitors targeting cell cycle kinases like CDK2, CDK4/6, and PLK4 have profound effects on cell proliferation. In cancer cell lines, CDK2 inhibitors have been shown to reduce the phosphorylation of the retinoblastoma (Rb) protein. nih.gov Hypophosphorylated Rb remains active and sequesters E2F transcription factors, thereby halting the cell cycle at the S and G2/M phases and ultimately inducing apoptosis. nih.gov Similarly, PLK4 inhibitors disrupt the process of centriole duplication, leading to mitotic errors and cell death. nih.gov

Inhibition of Pro-Survival Pathways: Some kinase inhibitors can modulate critical pro-survival pathways. For instance, derivatives of 1,2,4-triazole that inhibit Focal Adhesion Kinase (FAK) were found to decrease the phosphorylation levels of downstream effectors in the PI3K/Akt and JNK/STAT3 pathways. escholarship.org Suppression of these pathways removes survival signals, leading to cell cycle arrest and apoptosis in liver cancer cells. escholarship.org

Reduction of Inflammatory Mediators: COX-2 inhibitors exert their effects by blocking the synthesis of prostaglandins (B1171923) from arachidonic acid. In cellular assays, this leads to a measurable reduction in the production of pro-inflammatory mediators. brieflands.com In the context of cancer, reducing prostaglandin levels can inhibit cell proliferation, suppress angiogenesis, and promote apoptosis. brieflands.commdpi.com

The following table summarizes the observed in vitro cellular effects resulting from the inhibition of key enzyme targets by derivatives containing the 4-methanesulfonylpyrimidin-2-amine scaffold or related structures.

| Target Enzyme | Observed In Vitro Cellular Effect | Cell Line Example | Reference |

|---|---|---|---|

| CDK2 | Reduced Rb phosphorylation, S and G2/M phase arrest, apoptosis induction | Ovarian Cancer Cells | nih.gov |

| PLK4 | Antiproliferative activity, disruption of centriole duplication | MCF-7 (Breast Cancer) | nih.gov |

| FAK | Repression of FAK phosphorylation, decreased p-PI3K/p-Akt, cell cycle arrest, apoptosis | HepG2 (Liver Cancer) | escholarship.org |

| COX-2 | Inhibition of prostaglandin synthesis, reduction of ROS and NO production | Macrophages | brieflands.com |

Modulation of Cellular Processes (e.g., Antiproliferation, Apoptosis Induction)

Derivatives of the 2-aminopyrimidine scaffold have demonstrated significant antiproliferative and pro-apoptotic activities across a range of cancer cell lines. While direct studies on 4-Methanesulfonylpyrimidin-2-amine are not extensively reported, research on structurally similar compounds highlights the potential of this chemical class.

For instance, a series of 2,4-diaminopyrimidines were synthesized and evaluated for their antiproliferative activities. One compound, in particular, exhibited potent cytotoxicity against several tumor cell lines with IC50 values ranging from 0.5 to 4.0 μM. nih.gov This activity was associated with the induction of G2/M cell cycle arrest in HeLa cells, a common mechanism for antiproliferative agents that disrupt mitosis. nih.gov

In another study, novel 4,6-diaryl-2-aminopyrimidines were synthesized and tested for their ability to inhibit the growth of various human leukemic cancer cell lines. tandfonline.comtandfonline.com These compounds demonstrated notable cytotoxic effects. The induction of apoptosis is a key mechanism for many anticancer drugs. For example, novel imidazolidinone derivatives have been shown to trigger apoptosis in colorectal cancer cells. mdpi.com One such compound induced apoptosis in a concentration-dependent manner in HCT116 and SW620 cells. mdpi.com Similarly, certain quinazolinone derivatives have been shown to be effective inducers of apoptosis in breast and lung cancer cell lines. ajms.iq

Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inducers of apoptosis. One such compound significantly increased apoptosis in MCF-7 breast cancer cells by over 58-fold compared to control cells. nih.gov These findings underscore the capacity of pyrimidine-based compounds to trigger programmed cell death, a crucial element in cancer therapy.

Table 1: Antiproliferative Activity of Selected 2-Aminopyrimidine Derivatives

| Compound Class | Cell Line(s) | IC50 (µM) | Reference |

| 2,4-Diaminopyrimidines | Various tumor lines | 0.5 - 4.0 | nih.gov |

| Pyrido[2,3-d]pyrimidines | MCF-7 | 0.57 | nih.gov |

| Pyrido[2,3-d]pyrimidines | HepG2 | 0.99 | nih.gov |

| 2-Thioxoimadazolidin-4-one derivatives | HepG2 | 0.017 and 0.18 | mdpi.com |

This table is illustrative and based on data from related pyrimidine derivatives, not 4-Methanesulfonylpyrimidin-2-amine directly.

Investigation of Signaling Pathways

The anticancer effects of 2-aminopyrimidine derivatives are often mediated through their interaction with specific signaling pathways that are dysregulated in cancer. A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

The Aurora kinases, a family of serine/threonine kinases that play a critical role in mitosis, are a key target. Several 2,4-diaminopyrimidine (B92962) derivatives have been developed as selective inhibitors of Aurora A kinase. nih.gov Molecular docking studies have shown that these compounds can form favorable interactions within the ATP-binding pocket of Aurora A. nih.gov

Another important target is the PIM-1 kinase, which is involved in cell survival and proliferation. Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of PIM-1 kinase, with IC50 values in the nanomolar range. nih.gov The inhibition of this kinase by one of the lead compounds was shown to induce apoptosis and arrest the cell cycle at the G1 phase in MCF-7 cells. nih.gov

The PI3K/Akt signaling pathway is also a common target. For example, a 2-thioxoimidazolidin-4-one derivative was found to inhibit the PI3K/AKT pathway at both the gene and protein levels in HepG2 liver cancer cells. mdpi.com This inhibition was associated with the induction of apoptosis and cell cycle arrest at the G2/M phase. mdpi.com

Structure-Based Ligand Design and Optimization

The 2-aminopyrimidine scaffold is a versatile template for structure-based ligand design, a rational approach to drug discovery that utilizes the three-dimensional structure of the biological target. nih.gov This method allows for the design of molecules that can fit precisely into the binding site of a target protein, such as a kinase, leading to high potency and selectivity.

The design of selective Aurora A kinase inhibitors is a prime example. Starting from a known 2,4-diaminopyrimidine core, researchers have made modifications to enhance selectivity for Aurora A over the closely related Aurora B. Molecular docking simulations indicated that these modifications allowed for better structural and energetic interactions with the Aurora A active site. nih.gov

Similarly, in the development of PIM-1 kinase inhibitors, a pyrido[2,3-d]pyrimidine scaffold was virtually screened and then optimized. Molecular docking studies of the lead compound highlighted its binding interactions with the PIM-1 protein, validating it as a promising candidate for targeted cancer therapy. nih.gov

The process of ligand optimization often involves iterative cycles of design, synthesis, and biological testing. For instance, in the development of PLK4 inhibitors, a series of novel aminopyrimidine derivatives were designed using a scaffold hopping strategy. nih.gov This led to the discovery of a highly potent inhibitor with good plasma and liver microsomal stability, as well as excellent antiproliferative activity against breast cancer cells. nih.gov The synthesizability of these designed compounds is a key consideration, with computational methods now able to suggest synthetic routes based on available building blocks and established reactions. plos.org

Computational Chemistry and Molecular Modeling

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly using Density Functional Theory (DFT), are pivotal for understanding the intrinsic properties of a molecule. For 4-Methanesulfonylpyrimidin-2-amine, these calculations can reveal the distribution of electrons, identify reactive sites, and predict its stability.

Electronic Structure: The electronic character of 4-Methanesulfonylpyrimidin-2-amine is dominated by the interplay between the electron-deficient pyrimidine (B1678525) ring and its substituents. The 2-amino group acts as an electron-donating group through resonance, increasing the electron density on the pyrimidine ring. Conversely, the 4-methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This push-pull electronic arrangement significantly influences the molecule's properties.

DFT calculations, such as those performed using the B3LYP functional with a 6-31G* basis set, can generate molecular electrostatic potential (MEP) maps. nih.gov For this compound, the MEP would likely show a region of high negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the sulfonyl oxygens, indicating their role as hydrogen bond acceptors. A region of positive potential (blue) would be expected around the amino group's hydrogens, highlighting their function as hydrogen bond donors.

Reactivity: The reactivity of 4-Methanesulfonylpyrimidin-2-amine is dictated by its functional groups.

Amino Group: The primary amine at the C2 position is nucleophilic and can participate in reactions such as acylation, alkylation, and the formation of Schiff bases. mdpi.com

Methanesulfonyl Group: The sulfonyl group at the C4 position is a key reactive site for nucleophilic aromatic substitution (SₙAr). It is an excellent leaving group, far more reactive than a chloro or bromo substituent at the same position. This allows for the selective introduction of various nucleophiles (e.g., amines, thiols, alcohols) at the C4 position, making it a versatile handle for chemical library synthesis. acs.org

Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are basic and can be protonated. Their basicity is modulated by the electronic effects of the amino and sulfonyl groups.

Frontier Molecular Orbital (HOMO-LUMO) analysis can further quantify reactivity. The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the electron-rich aminopyrimidine system, while the Lowest Unoccupied Molecular Orbital (LUMO) would be centered on the electron-deficient pyrimidine ring, influenced by the sulfonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. nih.gov

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular Dynamics (MD) simulations provide a dynamic view of how a ligand like 4-Methanesulfonylpyrimidin-2-amine interacts with a biological target, such as a protein kinase, over time. While specific MD studies on this exact compound are not publicly available, the methodology is widely applied to structurally similar pyrimidine derivatives. rsc.orgnih.govmdpi.com

An MD simulation typically follows these steps:

System Setup: A starting complex, often derived from a molecular docking prediction, is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and pressurized to the desired temperature (e.g., 310 K) and pressure, allowing the water molecules and protein to relax around the ligand.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals. mdpi.com

Analysis of the MD trajectory reveals crucial information about the stability of the ligand-protein complex. Key metrics include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD suggests the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Interaction Analysis: Tracks the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein throughout the simulation. This can confirm whether key binding interactions predicted by docking are stable over time. bohrium.com

For 4-Methanesulfonylpyrimidin-2-amine, MD simulations would be crucial to assess the stability of the "hinge-binding" motif typical for kinase inhibitors, where the aminopyrimidine core forms key hydrogen bonds with the protein's backbone. It would also reveal the conformational dynamics of the methanesulfonyl group within the binding pocket.

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov Derivatives of 2-aminopyrimidine (B69317) are frequently studied as inhibitors of various protein kinases, where they mimic the adenine (B156593) moiety of ATP and typically form hydrogen bonds with the "hinge" region of the kinase domain. nih.gov

In a typical docking study involving 4-Methanesulfonylpyrimidin-2-amine as a potential kinase inhibitor, the following interactions would be anticipated:

Hinge Binding: The N1 nitrogen of the pyrimidine and the exocyclic 2-amino group would likely form a pair of hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of a hinge residue (e.g., Leucine or Alanine). This bidentate interaction is a hallmark of many pyrimidine-based kinase inhibitors.

Sulfonyl Group Interactions: The methanesulfonyl group is polar and can act as a strong hydrogen bond acceptor. It would likely occupy a hydrophilic region of the binding pocket, potentially interacting with charged or polar amino acid side chains (e.g., Lysine, Arginine, Asparagine) or with water molecules.

Core Interactions: The pyrimidine ring itself can engage in π-π stacking or other hydrophobic interactions with aromatic residues like Phenylalanine or Tyrosine in the active site.

The results of a docking simulation are typically presented as a scoring function, which estimates the binding free energy (in kcal/mol), and a predicted binding pose. Lower scores generally indicate a higher predicted binding affinity.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | CDK6 | -9.5 | H-bonds with hinge (Val101), interactions with Lys43. nih.gov |

| 2-Amino-4-aryl-pyrimidine-ursolic acid derivative | MEK1 | -8.2 | H-bonds with hinge (Ser212, Val127), interaction with Lys97. |

| 2-Amino-4,6-diarylpyrimidine derivative | ABL1 Kinase | -7.9 | H-bonds with hinge (Met318), π-π stacking with Phe382. rsc.org |

Based on these examples, it is plausible that 4-Methanesulfonylpyrimidin-2-amine would exhibit strong binding to a suitable kinase target, with its sulfonyl group providing additional specific interactions that could enhance affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. japsonline.comnih.gov These models are expressed as mathematical equations that can be used to predict the activity of new, unsynthesized compounds.

To build a QSAR model incorporating 4-Methanesulfonylpyrimidin-2-amine, one would first need a dataset of structurally related pyrimidine derivatives with measured biological activity against a specific target (e.g., IC₅₀ values for a kinase). mui.ac.irmdpi.comsifisheriessciences.com For each compound, a set of numerical descriptors representing its physicochemical properties would be calculated.

Common descriptors used in QSAR studies include:

Electronic Descriptors: Dipole moment, partial charges on atoms, HOMO/LUMO energies. These describe the electronic aspects of the molecule.

Steric Descriptors: Molecular weight, molecular volume, surface area. These relate to the size and shape of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient), which measures lipophilicity.

Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure.

A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then used to generate an equation linking a combination of these descriptors to the observed activity. japsonline.comnih.gov For example, a hypothetical QSAR model might look like:

pIC₅₀ = c₀ + c₁(LogP) - c₂(Molecular_Volume) + c₃(Dipole_Moment)

The contribution of 4-Methanesulfonylpyrimidin-2-amine to such a model would be defined by its specific descriptor values. The strong electron-withdrawing nature of the sulfonyl group and its potential for hydrogen bonding would be captured by electronic and topological descriptors, likely indicating a significant impact on activity. nih.gov

| Descriptor Type | Example Descriptor | Property Measured |

|---|---|---|

| Electronic | Dipole Moment | Overall polarity of the molecule. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Hydrophobic | LogP | Lipophilicity / Hydrophobicity. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Hydrogen Bonding | H-Bond Acceptor Count | Potential to accept hydrogen bonds. |

Virtual Screening Methodologies for Ligand Discovery

Virtual screening (VS) is a computational method for searching large libraries of compounds to identify new potential ligands for a biological target. 4-Methanesulfonylpyrimidin-2-amine can be used as a query or a reference point in several VS strategies.

Structure-Based Virtual Screening (SBVS): If a three-dimensional structure of a target protein is available, SBVS (primarily through molecular docking) can be used to screen millions of commercially available compounds against its binding site. Compounds that fit well sterically and electronically and receive a good docking score are selected as "hits" for experimental testing. In this scenario, 4-Methanesulfonylpyrimidin-2-amine would not be the query but could be one of the hits identified from a large database.

Ligand-Based Virtual Screening (LBVS): When no reliable target structure is known, but a known active ligand like 4-Methanesulfonylpyrimidin-2-amine exists, LBVS can be employed.

Similarity Searching: A database is searched for molecules that are structurally similar to the query compound. Similarity is often measured using 2D fingerprints, which are bit strings that encode structural features.

Pharmacophore Modeling: A pharmacophore model is built based on the key structural features of the active ligand required for binding. For 4-Methanesulfonylpyrimidin-2-amine, a pharmacophore might consist of a hydrogen bond donor (amino group), a hydrogen bond acceptor (ring nitrogen), another acceptor (sulfonyl oxygens), and an aromatic ring. The database is then searched for compounds that match this 3D arrangement of features.

A typical VS workflow would involve filtering a large initial library (e.g., >1 million compounds) down to a manageable number of hits (e.g., 50-100) for purchase and in vitro testing, significantly accelerating the early stages of drug discovery.

Theoretical Prediction of ADME-Related Properties (non-clinical, for research design)

Predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties early in the research process is critical to avoid late-stage failures. Numerous computational models exist to estimate these properties from a molecule's structure, providing a "drug-likeness" profile. johnshopkins.edunih.govidaampublications.in These predictions are non-clinical and intended to guide the design of new compounds.

For 4-Methanesulfonylpyrimidin-2-amine, key ADME-related properties can be calculated. These are often evaluated against established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have:

Molecular Weight (MW) ≤ 500 Da

LogP ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₅H₇N₃O₂S | Basic elemental composition. |

| Molecular Weight (MW) | 173.19 g/mol | Well within Lipinski's limit (≤ 500). |

| cLogP | -0.9 to -0.5 | Indicates high hydrophilicity; within Lipinski's limit (≤ 5). |

| Hydrogen Bond Donors (HBD) | 1 (the -NH₂ group) | Within Lipinski's limit (≤ 5). |

| Hydrogen Bond Acceptors (HBA) | 5 (3 ring N, 2 sulfonyl O) | Within Lipinski's limit (≤ 10). |

| Topological Polar Surface Area (TPSA) | 107.5 Ų | Moderate TPSA; suggests potential for good cell permeability. |

| Number of Rotatable Bonds | 1 | Low number suggests good conformational stability and oral bioavailability. |

| Lipinski's Rule of Five | 0 Violations | Indicates good potential for oral bioavailability. johnshopkins.edu |

Note: cLogP and TPSA values are estimates from computational algorithms and may vary slightly between different software packages.

The predicted ADME profile for 4-Methanesulfonylpyrimidin-2-amine is highly favorable. It fully adheres to Lipinski's Rule of Five, and its low number of rotatable bonds and moderate TPSA suggest it has a good foundation for developing orally bioavailable drug candidates. johnshopkins.edu Its hydrophilic nature (negative LogP) suggests it would have good aqueous solubility.

Advanced Analytical and Spectroscopic Characterization in Research

Advanced NMR Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 4-Methanesulfonylpyrimidin-2-amine. Advanced NMR experiments provide detailed information about the chemical environment of each atom, connectivity, and spatial arrangement.